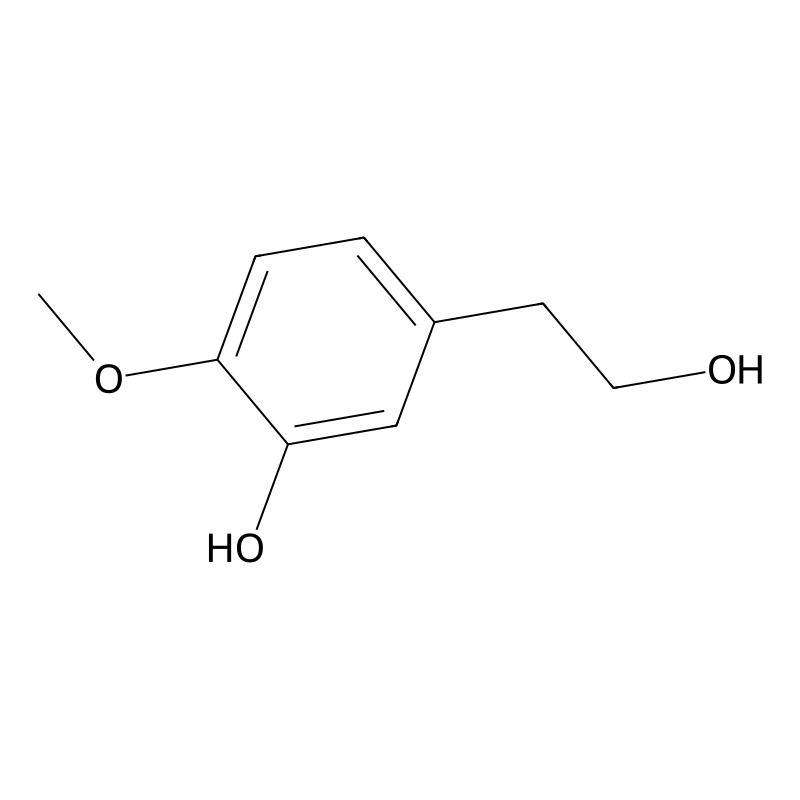

5-(2-Hydroxyethyl)-2-methoxyphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-(2-Hydroxyethyl)-2-methoxyphenol, also known by its CAS number 50602-41-0, is an organic compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. This compound features a methoxy group (-OCH₃) and a hydroxyethyl group (-CH₂CH₂OH) attached to a phenolic ring, which contributes to its unique properties and potential applications in various fields. The presence of both functional groups enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in chemical synthesis and industrial applications .

- Esterification: It can react with carboxylic acids to form esters, which are important in the production of fragrances and coatings.

- Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes, further modifying its chemical structure.

- Nucleophilic Substitution: The methoxy group can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.

- Condensation Reactions: It can undergo condensation reactions with other phenolic compounds, leading to the formation of complex polymeric structures that are useful in materials science .

Research indicates that 5-(2-Hydroxyethyl)-2-methoxyphenol exhibits various biological activities. Its structure suggests potential antioxidant properties, which are beneficial in combating oxidative stress in biological systems. Additionally, phenolic compounds are known for their antimicrobial properties, and studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for use in pharmaceuticals and food preservation .

The synthesis of 5-(2-Hydroxyethyl)-2-methoxyphenol can be achieved through several methods:

- Alkylation Reactions: One common method involves the alkylation of 2-methoxyphenol with ethylene oxide or ethylene glycol under basic conditions, which introduces the hydroxyethyl group.

- Hydroxymethylation: Another approach includes hydroxymethylation of 2-methoxyphenol followed by reduction to yield the desired compound.

- Biocatalytic Methods: Recent studies have explored biocatalytic processes using enzymes to facilitate the formation of this compound from simpler substrates, offering a more environmentally friendly synthesis route .

5-(2-Hydroxyethyl)-2-methoxyphenol has several applications across different industries:

- Pharmaceuticals: Due to its biological activity, it may serve as an active ingredient or intermediate in drug formulations.

- Cosmetics: Its antioxidant properties make it suitable for use in skincare products to protect against skin aging.

- Food Industry: As a potential preservative due to its antimicrobial properties, it could be used to extend the shelf life of food products.

- Polymer Science: It is utilized as a building block in the synthesis of resins and coatings .

Studies on interaction profiles indicate that 5-(2-Hydroxyethyl)-2-methoxyphenol may interact with various biological molecules. Its ability to act as an antioxidant suggests interactions with reactive oxygen species (ROS), potentially mitigating oxidative damage. Furthermore, its phenolic structure allows for hydrogen bonding with proteins and other biomolecules, influencing cellular pathways related to inflammation and metabolism .

Several compounds share structural similarities with 5-(2-Hydroxyethyl)-2-methoxyphenol. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(2-Aminoethyl)-2-methoxyphenol | Contains an amino group instead of hydroxyethyl | Involved in neurotransmitter metabolism |

| 5-Hydroxymethyl-2-methoxyphenol | Contains a hydroxymethyl group | Exhibits different reactivity patterns |

| 4-Methyl-2-methoxyphenol | Methyl group instead of hydroxyethyl | Commonly used as a solvent and flavoring agent |

| Guaiacol (2-Methoxyphenol) | Lacks hydroxyethyl group | Widely used as a flavoring agent and antiseptic |

The distinct combination of hydroxyethyl and methoxy groups in 5-(2-Hydroxyethyl)-2-methoxyphenol provides unique reactivity and biological activity compared to these similar compounds, making it particularly valuable for specific applications in pharmaceuticals and materials science .